![molecular formula C11H9Cl3N2O2S B5768597 1-[(3,5-Dimethylpyrazolyl)sulfonyl]-2,3,4-trichlorobenzene](/img/structure/B5768597.png)
1-[(3,5-Dimethylpyrazolyl)sulfonyl]-2,3,4-trichlorobenzene
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Overview
Description
1-[(3,5-Dimethylpyrazolyl)sulfonyl]-2,3,4-trichlorobenzene is a complex organic compound that features a pyrazole ring substituted with dimethyl groups and a sulfonyl group attached to a trichlorobenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting with the preparation of 3,5-dimethylpyrazole, followed by sulfonylation and subsequent chlorination to introduce the trichlorobenzene group. The process may be optimized for large-scale production by using continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
1-[(3,5-Dimethylpyrazolyl)sulfonyl]-2,3,4-trichlorobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfone and sulfoxide derivatives, as well as various substituted aromatic compounds depending on the specific reagents and conditions used .
Scientific Research Applications
1-[(3,5-Dimethylpyrazolyl)sulfonyl]-2,3,4-trichlorobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(3,5-Dimethylpyrazolyl)sulfonyl]-2,3,4-trichlorobenzene involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The trichlorobenzene moiety can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar reactivity but lacking the sulfonyl and trichlorobenzene groups.
1-(Phenylsulfonyl)-3,5-dimethylpyrazole: Similar structure but with a phenyl group instead of trichlorobenzene.
2,3,4-Trichlorobenzenesulfonyl chloride: Contains the trichlorobenzene and sulfonyl groups but lacks the pyrazole ring.
Uniqueness
1-[(3,5-Dimethylpyrazolyl)sulfonyl]-2,3,4-trichlorobenzene is unique due to the combination of its pyrazole ring, sulfonyl group, and trichlorobenzene moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
3,5-dimethyl-1-(2,3,4-trichlorophenyl)sulfonylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl3N2O2S/c1-6-5-7(2)16(15-6)19(17,18)9-4-3-8(12)10(13)11(9)14/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEYAIVZSWAXRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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